molecular formula C17H16O B12893426 2-Methyl-2,4-diphenyl-2,5-dihydrofuran CAS No. 57279-08-0

2-Methyl-2,4-diphenyl-2,5-dihydrofuran

Cat. No.: B12893426
CAS No.: 57279-08-0
M. Wt: 236.31 g/mol
InChI Key: SKPJJGBFDOUEBI-UHFFFAOYSA-N
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Description

2-Methyl-2,4-diphenyl-2,5-dihydrofuran is a heterocyclic organic compound with the molecular formula C17H16O It is characterized by a furan ring substituted with two phenyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4-diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-4,4-diphenylbutynonitrile with nucleophiles such as ammonia or methylamine can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4-diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings or the furan ring.

Scientific Research Applications

2-Methyl-2,4-diphenyl-2,5-dihydrofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-2,4-diphenyl-2,5-dihydrofuran exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-methylfuran: A similar compound with a furan ring and a methyl group, but lacking the phenyl substitutions.

    2,5-Dihydro-2,5-dimethoxyfuran: Another related compound with methoxy groups instead of phenyl groups.

Uniqueness

2-Methyl-2,4-diphenyl-2,5-dihydrofuran is unique due to the presence of both phenyl and methyl groups on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activity.

Properties

CAS No.

57279-08-0

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

5-methyl-3,5-diphenyl-2H-furan

InChI

InChI=1S/C17H16O/c1-17(16-10-6-3-7-11-16)12-15(13-18-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3

InChI Key

SKPJJGBFDOUEBI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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